molecular formula C23H15Cl2N3 B2878068 4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile CAS No. 400079-51-8

4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

Cat. No.: B2878068
CAS No.: 400079-51-8
M. Wt: 404.29
InChI Key: HGIPDXVPKVVTFE-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a benzene ring and is a common motif in many important types of drugs and biological molecules . The compound also contains a nitrile group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .


Molecular Structure Analysis

The benzimidazole group is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The nitrile group can participate in many reactions, such as hydrolysis, reduction, and the Grignard reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, benzimidazoles are stable compounds. They are resistant to oxidation and reduction, but can be protonated under acidic conditions . The nitrile group is polar, which could influence the compound’s solubility and reactivity .

Scientific Research Applications

Nanoparticle Carrier Systems for Agricultural Applications

Benzimidazole derivatives, such as carbendazim (MBC) and tebuconazole (TBZ), have been utilized in agriculture for the prevention and control of fungal diseases. Research has shown that encapsulating these fungicides in solid lipid nanoparticles and polymeric nanocapsules can improve their release profiles, reduce environmental toxicity, and enhance their effectiveness against plant fungal diseases. This application demonstrates the potential of benzimidazole-based compounds in developing advanced agricultural treatments (E. Campos et al., 2015).

Antitumor and DNA Interaction

Benzimidazole derivatives have been synthesized and evaluated for their antitumor activities, with some showing pronounced effects on tumor cell lines. These compounds, including variations with 2,3-disubstituted acrylonitriles and benzimidazo[1,2-a]quinoline-6-carbonitriles, exhibit the ability to intercalate into double-stranded DNA, suggesting a potential mechanism for their antitumor activity. This highlights the role of benzimidazole derivatives in cancer research and therapy (M. Hranjec et al., 2010).

Antimicrobial and Anticancer Agents

Further research into benzimidazole derivatives has led to the development of new compounds with significant antimicrobial and anticancer activities. These studies emphasize the versatility of benzimidazole compounds in designing new therapeutic agents capable of addressing various diseases, including resistant bacterial infections and different types of cancer (Em Canh Pham et al., 2022).

Future Directions

The future directions for this compound would depend on its specific applications. Given the wide range of biological activities associated with benzimidazoles, it could be interesting to explore the potential biological activities of this compound .

Properties

IUPAC Name

4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3/c24-19-11-9-18(13-20(19)25)15-28-22-4-2-1-3-21(22)27-23(28)12-10-16-5-7-17(14-26)8-6-16/h1-13H,15H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIPDXVPKVVTFE-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.